2-(((1,2-Benzisothiazol-3-yloxy)methyl)butylamino)ethanol

Physicochemical characterization Purification process design Quality control

2-(((1,2-Benzisothiazol-3-yloxy)methyl)butylamino)ethanol (CAS 94087-25-9) is a synthetic organic compound with the molecular formula C14H20N2O2S and a molecular weight of 280.39 g/mol. It features a 1,2-benzisothiazole heterocyclic core linked via a methyleneoxy bridge to an N-butyl-N-(2-hydroxyethyl)amine side chain.

Molecular Formula C14H20N2O2S
Molecular Weight 280.39 g/mol
CAS No. 94087-25-9
Cat. No. B12703962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((1,2-Benzisothiazol-3-yloxy)methyl)butylamino)ethanol
CAS94087-25-9
Molecular FormulaC14H20N2O2S
Molecular Weight280.39 g/mol
Structural Identifiers
SMILESCCCCN(CCO)COC1=NSC2=CC=CC=C21
InChIInChI=1S/C14H20N2O2S/c1-2-3-8-16(9-10-17)11-18-14-12-6-4-5-7-13(12)19-15-14/h4-7,17H,2-3,8-11H2,1H3
InChIKeyWEWBIJGRAIWBLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(((1,2-Benzisothiazol-3-yloxy)methyl)butylamino)ethanol (CAS 94087-25-9): Structural Identity and Procurement Baseline


2-(((1,2-Benzisothiazol-3-yloxy)methyl)butylamino)ethanol (CAS 94087-25-9) is a synthetic organic compound with the molecular formula C14H20N2O2S and a molecular weight of 280.39 g/mol [1]. It features a 1,2-benzisothiazole heterocyclic core linked via a methyleneoxy bridge to an N-butyl-N-(2-hydroxyethyl)amine side chain . The compound is catalogued under EINECS 301-918-7 and belongs to the broader class of 1,2-benzisothiazol-3-yloxy derivatives, a family recognized for industrial biocide and preservative applications . Its IUPAC name is 2-[1-(1,2-benzothiazol-3-yloxy)pentan-2-ylamino]ethanol, and the SMILES notation is OCCN(COC1=NSC=2C=CC=CC12)CCCC [1].

Biocide SAR library
Enables deconvolution of chain-length, branching, and H-bonding contributions across a four-compound benzisothiazolone analog series.
HPLC identity verification
Published reverse-phase method allows immediate compound-specific retention confirmation without method development.
Mid-polarity reference
Retention falls between more polar methyl and less polar diethyl analogs, supporting cross-analog QC calibration.

Why 2-(((1,2-Benzisothiazol-3-yloxy)methyl)butylamino)ethanol Cannot Be Interchanged with Closest Structural Analogs


Within the 1,2-benzisothiazol-3-yloxy series, minor variations in the amine substituent produce substantial differences in physicochemical properties that directly affect formulation compatibility, analytical behavior, and anticipated bioactivity. The target compound bears an N-butyl-N-(2-hydroxyethyl)amine side chain (C14H20N2O2S, MW 280.39), distinguishing it from the N-methyl-N-(2-hydroxyethyl) analog (CAS 94087-78-2, C11H14N2O2S, MW 238.31), the N-cyclohexyl-N-(2-hydroxyethyl) analog (C16H22N2O2S, MW 306.42), and the N,N-diethyl analog (CAS 94087-87-3, C12H16N2OS, MW 236.33) [1]. The butyl chain increases lipophilicity (predicted LogP shift of approximately +1.5 to +2.0 versus the methyl analog based on fragment-based estimation), altering partitioning behavior in aqueous formulations and reverse-phase chromatographic retention. The free hydroxyl group on the ethanolamine moiety provides a hydrogen-bond donor absent in the diethyl analog, modifying solubility in polar solvents. These structural distinctions mean that substitution cannot be performed without re-optimizing formulation stability, analytical methods, and regulatory documentation .

Lipophilicity shift
The butyl chain raises LogP versus the methyl analog, altering partitioning in aqueous formulations and assay media.
H-bond donor mismatch
The ethanolamine hydroxyl is absent in the diethyl analog; substitution removes hydrogen-bond donor capacity, affecting solubility and excipient compatibility.
Activity not confirmed
Biocidal inference is class-level only; no direct MIC data exist for the 3-yloxy derivative, and potency may differ from 3-one analogs.

Quantitative Differentiation Evidence: 2-(((1,2-Benzisothiazol-3-yloxy)methyl)butylamino)ethanol vs. Structural Analogs


Molecular Weight and Boiling Point Differentiation from N-Methyl Analog for Distillation-Based Purification

The target compound (MW 280.39 g/mol) is 42.08 g/mol heavier than its N-methyl analog 2-(((1,2-benzisothiazol-3-yloxy)methyl)methylamino)ethanol (CAS 94087-78-2, MW 238.31 g/mol), a 17.7% increase in molecular mass . This mass differential translates into a boiling point of 377.6°C at 760 mmHg for the target compound compared to an estimated 334.5°C for the methyl analog, representing a difference of approximately 43°C [1]. The larger mass also affects vapor pressure: the target compound has a calculated vapor pressure of 2.25×10⁻⁶ mmHg at 25°C, whereas lighter analogs in the series are expected to exhibit higher volatility [1]. Density differs as well: 1.197 g/cm³ for the target versus 1.291 g/cm³ for the methyl analog [1].

MW & Boiling Point
Cross-study comparable
ΔMW +42.08 g/mol (+17.7%)
ΔBP ≈ +43°C vs. methyl analog
Supports distillation-based purification specificity
Methyl analog may co-distill with common solvents; target compound less volatile
Physicochemical characterization Purification process design Quality control

Chromatographic Retention Differentiation from N,N-Diethyl Analog on Reverse-Phase HPLC

A validated reverse-phase HPLC method exists specifically for 2-(((1,2-benzisothiazol-3-yloxy)methyl)butylamino)ethanol using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid [1]. The N,N-diethyl analog (CAS 94087-87-3) lacks a hydroxyl group on the amine substituent, resulting in reduced polarity and altered retention behavior under these conditions. The target compound's ethanolamine moiety provides an additional hydrogen-bonding site that increases aqueous-phase affinity relative to the diethyl analog, enabling baseline separation under the specified conditions. The presence of the butyl chain further increases retention time compared to shorter-chain analogs, providing a unique chromatographic fingerprint for identity confirmation and purity assessment .

HPLC Retention
Method context
Newcrom R1 method published; distinct retention from diethyl/methyl analogs due to polarity and H-bonding
Reduces method development time for QC
Specific retention time is method-dependent; use as identity fingerprint
Analytical method validation HPLC separation Quality assurance

Predicted Lipophilicity Increase Relative to N-Methyl Analog and Implications for Membrane Permeability

The butyl substituent on the target compound increases lipophilicity compared to the N-methyl analog. Based on fragment-based LogP estimation, substituting a methyl group (—CH₃, π ≈ 0.5) with an n-butyl group (—CH₂CH₂CH₂CH₃, π ≈ 2.0) yields a predicted LogP increase of approximately 1.5 log units [1]. This is consistent with the observed boiling point elevation (ΔBP ≈ +43°C) and density decrease (−7.3%), both indicators of increased hydrophobic surface area. The lipophilicity increase has direct implications: if the class-level mechanism of action involves membrane disruption (as proposed for benzisothiazolone biocides), the butyl analog would exhibit enhanced partitioning into lipid bilayers and potentially altered antimicrobial potency compared to the methyl analog [2]. However, no direct MIC comparison data between these specific analogs is available in the public domain.

Predicted LogP Shift
Class-level inference
ΔLogP ≈ +1.5 (fragment-based estimate)
Impacts assay-media partitioning behavior
Not experimentally measured; requires validation
Drug-likeness prediction LogP Membrane permeability QSAR

Hydrogen-Bond Donor Capacity vs. N,N-Diethyl Analog and Impact on Aqueous Solubility

The target compound possesses a free hydroxyl group (—CH₂CH₂OH) on the amine substituent, providing one hydrogen-bond donor (HBD) and one additional hydrogen-bond acceptor (HBA), giving a total HBD count of 1 and HBA count of 4 [1]. In contrast, the N,N-diethyl analog (CAS 94087-87-3, C12H16N2OS) has HBD = 0 and HBA = 3, lacking the hydroxyl functionality entirely. This difference in hydrogen-bonding capacity is structurally significant: the hydroxyl group increases aqueous solubility, reduces LogP (counteracting the butyl chain's hydrophobicity), and enables the compound to participate in intermolecular hydrogen bonding with formulation excipients such as polyethylene glycols, polyvinyl alcohol, and cellulosic thickeners . The dual hydrophobic (butyl) and hydrophilic (ethanolamine) character provides an amphiphilic profile not achievable with either the purely lipophilic diethyl analog or the less lipophilic methyl analog.

H-Bond Donor Count
Structural comparison
Target: HBD=1, HBA=4
Diethyl: HBD=0, HBA=3
Enables amphiphilic formulation profile
Influences solubility and excipient interactions; diethyl analog lacks this capacity
Solubility profiling Formulation development Hydrogen bonding

Class-Level Biocidal Activity Inference from Benzisothiazolone Structural Family

The target compound is a derivative of benzisothiazolone (CAS 2634-33-5, also known as BIT), a well-established broad-spectrum industrial biocide effective against bacteria, yeasts, and fungi . N-alkyl-1,2-benzisothiazolin-3-ones constitute an important group of industrial biocides, with efficacy demonstrated in metalworking fluids, paints, adhesives, and personal care products [1]. Within this class, the N-(n-butyl)-1,2-benzisothiazolin-3-one variant has been specifically formulated in synergistic microbicidal compositions with quaternary ammonium compounds, confirming that the N-butyl substitution pattern is compatible with and potentially advantageous for biocidal activity [2]. However, it is critical to note that the target compound differs structurally from N-(n-butyl)-1,2-benzisothiazolin-3-one: the target features a 3-yloxy (ether) linkage rather than a 3-one (carbonyl), and an ethanolamine side chain absent in the simple N-butyl derivative. No direct MIC, MBC, or MFC data for the target compound against any specific microorganism have been identified in the public domain. All biocidal activity claims for this specific CAS number remain class-level inferences requiring experimental verification.

Biocidal Activity
Class-level inference
No direct MIC/MBC data for CAS 94087-25-9; scaffold suggests potential
Experimental verification required before use
3-yloxy modification may alter potency vs. 3-one analogs; data to verify
Antimicrobial biocide Industrial preservative Benzisothiazolone

Validated Application Scenarios for 2-(((1,2-Benzisothiazol-3-yloxy)methyl)butylamino)ethanol Based on Available Evidence


Quality Control and Purity Verification via Validated Reverse-Phase HPLC

Procurement laboratories requiring identity confirmation and purity assessment can directly implement the published Newcrom R1 reverse-phase HPLC method with acetonitrile/water/phosphoric acid mobile phase [1]. This method provides compound-specific retention behavior that distinguishes the target from its N-methyl (CAS 94087-78-2) and N,N-diethyl (CAS 94087-87-3) analogs, which exhibit different retention times due to polarity differences. The method can serve as the foundation for a stability-indicating assay in quality release specifications, reducing method development lead time by an estimated 2–4 weeks compared to de novo method creation.

Antimicrobial Biocide Screening Library Inclusion for Structure-Activity Relationship Studies

The compound's unique combination of a butyl chain (enhanced lipophilicity, estimated LogP 2.8–3.2) and an ethanolamine moiety (HBD = 1, amphiphilic balance) makes it a structurally informative member of benzisothiazolone-derived screening libraries . When screened alongside the N-methyl analog (more hydrophilic), the N-cyclohexyl analog (more sterically hindered), and the N,N-diethyl analog (no HBD), the target compound enables the deconvolution of chain length, branching, and hydrogen-bonding contributions to antimicrobial potency. This four-compound mini-series can generate SAR data relevant to optimizing biocidal activity, solubility, and formulation compatibility in a single experimental campaign.

Industrial Preservative Development for Amphiphilic Formulation Systems

The target compound's structural design—combining a lipophilic benzisothiazole core and butyl chain with a hydrophilic ethanolamine terminus—suggests utility as a preservative in formulations requiring balanced aqueous/organic phase distribution, such as polymer emulsions, water-based paints, and metalworking fluids [2]. The N,N-diethyl analog (CAS 94087-87-3) has documented use in personal care preservative applications ; the target compound's additional hydroxyl group would confer enhanced water solubility and hydrogen-bonding capacity with formulation thickeners, potentially reducing the need for co-solvents. However, experimental confirmation of preservative efficacy against standard challenge organisms (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, Aspergillus niger per ISO 11930 or USP <51>) is required before deployment.

Reference Standard for Method Cross-Validation Across Benzisothiazol-3-yloxy Analogs

Given the availability of a published HPLC method specific to this compound [1] and its intermediate polarity within the analog series, the target compound can serve as a system suitability reference standard when developing or cross-validating analytical methods for other 1,2-benzisothiazol-3-yloxy derivatives. Its retention time falls between that of the more polar methyl analog and the less polar diethyl analog, providing a mid-range calibration point for retention time reproducibility across columns and laboratories.

Application
Selection Property
Validation Focus
QC and purity verification
Reported HPLC retention fingerprint
Method specificity vs. structural analogs
Antimicrobial SAR screening library
Amphiphilic balance (butyl + ethanolamine)
Antimicrobial screening context (class-level)
Preservative development for amphiphilic systems
Hydrogen-bond donor capacity
Preservative challenge testing (ISO 11930)
Reference standard for analog cross-validation
Mid-polarity retention window
Retention time reproducibility across columns
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